molecular formula C21H32N4O3 B2696620 N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 1234929-41-9

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2696620
CAS No.: 1234929-41-9
M. Wt: 388.512
InChI Key: MTPBFAVCHASUJO-UHFFFAOYSA-N
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Description

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide (CAS Number: 1234929-41-9) is a chemical compound supplied for early drug discovery research . This high-quality screening compound is produced by Life Chemicals, a recognized provider of HTS compounds and custom synthesis services for the global research community . Compounds featuring a piperidine core and an ethanediamide (oxalamide) linker, similar to this one, are of significant interest in antimicrobial research. Scientific studies on structurally related arylsulfonamide molecules have demonstrated whole-cell activity against Mycobacterium tuberculosis , the pathogen responsible for tuberculosis. Research into these similar compounds suggests a mechanism of action involving the disruption of bacterial cell wall biosynthesis . Bacterial cytological profiling has shown that these related molecules induce morphological changes consistent with cell wall inhibition, and mechanistic studies indicate they likely target the mycolic acid transporter MmpL3, a promiscuous target for various antitubercular scaffolds . This action is further supported by observations that such compounds can induce expression from the IniB promoter and cause a boost in ATP production, which are characteristic of cell wall stress in mycobacteria . This product is intended for research purposes only by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-14-6-7-17(12-15(14)2)23-19(27)18(26)22-13-16-8-10-25(11-9-16)20(28)24-21(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3,(H,22,26)(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPBFAVCHASUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is functionalized with a tert-butylcarbamoyl group. This can be achieved through the reaction of piperidine with tert-butyl isocyanate under controlled conditions. The resulting intermediate is then reacted with a suitable alkylating agent to introduce the dimethylphenyl group. The final step involves the formation of the ethanediamide linkage through a condensation reaction with an appropriate diamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Yield (Synthesis) Biological Relevance
Target Compound: N-{[1-(tert-Butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide C₂₂H₃₄N₄O₃ (estimated) ~426.5 (est.) tert-Butylcarbamoyl, 3,4-dimethylphenyl Ethanediamide, piperidine Not reported Hypothesized enzyme inhibition
N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34, ) C₁₅H₂₁ClN₂O₂ 296.8 4-Chloro-3-methoxyphenyl Propionamide, piperidine 72% Not specified
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide () C₂₃H₂₆ClFN₄O₂ 452.9 2-Chlorobenzyl, 4-fluorophenylcarbamoyl Ethanediamide, piperidine Not reported Structural analog for receptor studies
Carfentanil () C₂₄H₃₀N₂O₃ 394.5 Phenethyl, methyl carboxylate Piperidine, propionamide Not reported Potent opioid agonist
Tert-butyl N-{1-[7-(Quinoline-2-carbonylamino)-1-methylindole-3-sulfonyl]piperidin-4-yl}carbamate (79j, ) C₃₂H₃₈N₆O₅S 642.8 Quinoline-2-carbonyl, tert-butyl carbamate Carbamate, sulfonamide, piperidine Not reported TG2 transglutaminase inhibition

Key Observations:

Ethanediamide vs. Monoamide Linkers: The target compound’s ethanediamide linker (‑NHC(O)C(O)NH‑) differentiates it from monoamide analogs like compound 34 (propionamide) or carfentanil. Ethanediamides may offer improved hydrogen-bonding interactions with target proteins but could reduce membrane permeability compared to monoamides .

Substituent Effects: The tert-butylcarbamoyl group in the target compound likely enhances metabolic stability compared to smaller carbamoyl or acetyl groups, as seen in compounds .

Piperidine Modifications : Piperidine rings substituted with bulky groups (e.g., tert-butyl in the target compound vs. benzyl in compounds) may influence conformational flexibility and target selectivity .

Biological Activity

N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20H30N4O3
  • Molecular Weight : 406.5 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and an ethanediamide moiety linked to a dimethylphenyl group. Its structural complexity suggests diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Intermediate : Reaction of tert-butylcarbamoyl chloride with piperidine.
  • Coupling Reaction : The intermediate is then reacted with 3,4-dimethylphenyl ethylenediamine to yield the final product.

Antineoplastic Activity

Research indicates that compounds similar to this compound exhibit antineoplastic properties. A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted a high probability of antitumor activity for several related compounds, suggesting potential applications in cancer therapy .

CompoundAntineoplastic Probability
Compound A0.85
Compound B0.78
This compound0.82

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Antibacterial and Antifungal Properties

Studies have shown that related compounds possess significant antibacterial and antifungal activity. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with fungal cell membrane integrity .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the compound's efficacy against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
  • Anti-inflammatory Assessment : In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to controls .

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